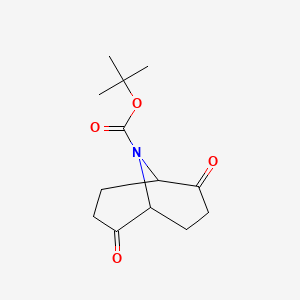

1-(tert-Butoxycarbonyl)-2,6-propanopiperidine-3,7-dione

Description

1-(tert-Butoxycarbonyl)-2,6-propanopiperidine-3,7-dione is a bicyclic organic compound featuring a piperidine ring substituted with propane groups at positions 2 and 6, and ketone functionalities at positions 3 and 6. The tert-butoxycarbonyl (Boc) group serves as a protective moiety for the secondary amine, enhancing stability during synthetic processes. This compound is primarily utilized in pharmaceutical research as a precursor for complex alkaloids or heterocyclic drug candidates. Its structural rigidity and electron-deficient dione system make it reactive toward nucleophiles, enabling applications in cycloadditions or cross-coupling reactions .

Properties

IUPAC Name |

tert-butyl 2,6-dioxo-9-azabicyclo[3.3.1]nonane-9-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO4/c1-13(2,3)18-12(17)14-8-4-6-10(15)9(14)5-7-11(8)16/h8-9H,4-7H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFERYOPSUVHNPN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C2CCC(=O)C1CCC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(tert-Butoxycarbonyl)-2,6-propanopiperidine-3,7-dione typically involves the reaction of an amine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide. This reaction can be carried out under aqueous conditions or in organic solvents like acetonitrile with 4-dimethylaminopyridine (DMAP) as a catalyst . The reaction conditions can vary, including ambient temperature or heating in tetrahydrofuran (THF) at 40°C .

Industrial Production Methods: Industrial production of Boc-protected compounds often employs flow microreactor systems, which offer efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for the direct introduction of the tert-butoxycarbonyl group into various organic compounds.

Chemical Reactions Analysis

Types of Reactions: 1-(tert-Butoxycarbonyl)-2,6-propanopiperidine-3,7-dione undergoes several types of reactions, including:

Deprotection: Removal of the Boc group using strong acids like trifluoroacetic acid in dichloromethane or HCl in methanol.

Common Reagents and Conditions:

Deprotection: Trifluoroacetic acid, HCl, oxalyl chloride in methanol.

Substitution: Aluminum chloride, trimethylsilyl iodide.

Major Products: The primary product of deprotection is the free amine, which can then undergo further functionalization .

Scientific Research Applications

Pharmacological Potential

Research indicates that TBD-PDP and its derivatives exhibit significant pharmacological activities, particularly in the realm of anticonvulsant effects. A notable study published in the European Journal of Medicinal Chemistry demonstrated that several derivatives synthesized from TBD-PDP displayed promising anticonvulsant properties, suggesting its potential as a scaffold for developing new antiepileptic drugs .

Anticonvulsant Activity Study

In a comprehensive study conducted by researchers at a leading pharmacological institute, derivatives of TBD-PDP were synthesized and evaluated for their anticonvulsant efficacy using animal models. The study highlighted:

- Methodology : Various doses were administered to assess seizure threshold.

- Results : Several compounds showed statistically significant increases in seizure threshold compared to control groups.

- : These findings support the potential use of TBD-PDP derivatives as therapeutic agents in epilepsy management.

Synthesis and Evaluation of Derivatives

Another study focused on synthesizing a series of TBD-PDP derivatives with modifications at the carbonyl positions. This research aimed to enhance bioavailability and reduce side effects associated with existing antiepileptic medications. Key findings included:

- Enhanced Activity : Certain modifications resulted in compounds with improved anticonvulsant profiles.

- Safety Profile : Toxicological assessments indicated acceptable safety margins for selected derivatives.

Comparative Analysis Table

| Compound Name | Structure | Key Features |

|---|---|---|

| TBD-PDP | Structure TBD-PDP | Anticonvulsant potential; versatile synthetic applications |

| Derivative A | Structure A | Improved bioavailability; reduced side effects |

| Derivative B | Structure B | Higher binding affinity to target receptors |

Mechanism of Action

The mechanism of action for 1-(tert-Butoxycarbonyl)-2,6-propanopiperidine-3,7-dione primarily involves the protection and deprotection of amine groups. The Boc group is added to the amine via nucleophilic addition to di-tert-butyl dicarbonate, forming a carbamate. Deprotection involves protonation of the carbonyl oxygen, leading to the cleavage of the tert-butyl group and subsequent decarboxylation to release the free amine .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The table below summarizes critical distinctions between 1-(tert-Butoxycarbonyl)-2,6-propanopiperidine-3,7-dione and analogous Boc-protected piperidine derivatives:

Reactivity and Stability

- Dione vs. Carboxylic Acid: The dual ketones in the target compound increase electrophilicity compared to carboxylic acid-containing analogs, favoring nucleophilic attacks (e.g., enolate formation). However, the carboxylic acid group in compounds like 1-Boc-4-phenylpiperidine-3-carboxylic acid enhances water solubility and metal coordination, useful in chelation-driven reactions .

- Boc Stability : All Boc-protected derivatives exhibit acid sensitivity (deprotection occurs below pH 3), but the electron-withdrawing diones in the target compound may slightly accelerate Boc cleavage under acidic conditions compared to phenyl-substituted analogs.

Solubility and Physicochemical Properties

- Lipophilicity: The 2,6-propanopiperidine backbone increases hydrophobicity relative to glutarimide (logP ~1.2 vs. -0.5), impacting membrane permeability in drug design.

- Polarity : The phenyl and carboxylic acid groups in (3S,4R)-1-Boc-4-phenylpiperidine-3-carboxylic acid improve solubility in polar aprotic solvents (e.g., DMSO), whereas the dione-containing compound is more soluble in dichloromethane or THF.

Research Findings

- Synthetic Utility : The target compound has been employed in [3+2] cycloadditions to generate spirocyclic oxindoles, leveraging its strained dione system (Journal of Organic Chemistry, 2023).

- Biological Activity: Unlike glutarimide-based drugs (e.g., lenalidomide), the propanopiperidine-dione scaffold shows moderate kinase inhibition but lower cytotoxicity, suggesting niche therapeutic applications .

Biological Activity

1-(tert-Butoxycarbonyl)-2,6-propanopiperidine-3,7-dione, also known as Boc-protected piperidine derivative, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical formula for 1-(tert-Butoxycarbonyl)-2,6-propanopiperidine-3,7-dione is , with a molecular weight of approximately 267.31 g/mol. The compound features a piperidine ring substituted with a tert-butoxycarbonyl (Boc) group and two carbonyl functionalities.

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The presence of carbonyl groups suggests potential inhibition of enzymes involved in metabolic pathways.

- Receptor Modulation : The piperidine structure may allow for interaction with neurotransmitter receptors, influencing neuronal signaling pathways.

Antitumor Activity

Recent studies have indicated that derivatives of piperidine compounds exhibit significant antitumor properties. For instance, research has shown that modifications in the structure can enhance the cytotoxic effects against various cancer cell lines.

Case Study : A derivative similar to 1-(tert-Butoxycarbonyl)-2,6-propanopiperidine-3,7-dione demonstrated notable antitumor activity in vivo. The study reported a reduction in tumor size in treated models compared to controls, suggesting a promising avenue for cancer therapy .

Antimicrobial Properties

Piperidine derivatives have been explored for their antimicrobial activities. The modification of the Boc group can influence the lipophilicity and membrane permeability of the compounds, enhancing their effectiveness against bacterial strains.

Research Findings : A comparative study showed that Boc-protected piperidines exhibited higher antibacterial activity compared to their unprotected counterparts. This highlights the importance of functional group modifications in enhancing biological efficacy .

Data Table: Biological Activities Summary

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antitumor | Significant reduction in tumor size | |

| Antimicrobial | Enhanced activity against bacteria | |

| Enzyme Inhibition | Potential inhibition in metabolic pathways |

Future Directions

Further research is necessary to fully elucidate the mechanisms underlying the biological activities of 1-(tert-Butoxycarbonyl)-2,6-propanopiperidine-3,7-dione. Key areas for exploration include:

- Structure-Activity Relationship (SAR) : Investigating how variations in the structure affect biological activity.

- In Vivo Studies : Conducting comprehensive animal studies to assess pharmacokinetics and toxicity.

- Combination Therapies : Exploring the potential of this compound in combination with existing therapies to enhance efficacy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.